

A Comprehensive Analysis of D-(+)-Cellohexose Eicosaacetate: Molecular Formula and Weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-(+)-Cellohexose eicosaacetate*

Cat. No.: B7796862

[Get Quote](#)

This technical guide provides a detailed examination of the molecular characteristics of **D-(+)-Cellohexose eicosaacetate**, a derivative of D-(+)-Cellohexose. The primary focus of this document is to establish and present the molecular formula and molecular weight of this compound, catering to researchers, scientists, and professionals in the field of drug development.

Introduction to D-(+)-Cellohexose and its Acetylated Form

D-(+)-Cellohexose is an oligosaccharide, specifically a hexamer composed of six D-glucose units linked by β -1,4 glycosidic bonds. Its acetylated derivative, **D-(+)-Cellohexose eicosaacetate**, is a compound where the hydroxyl groups of cellohexose have been substituted with acetyl groups. This modification significantly alters the chemical and physical properties of the parent oligosaccharide.

Molecular Composition and Weight

The molecular formula and weight are fundamental properties essential for the characterization and application of chemical compounds. The following table summarizes these key quantitative data for both D-(+)-Cellohexose and its eicosaacetate derivative.

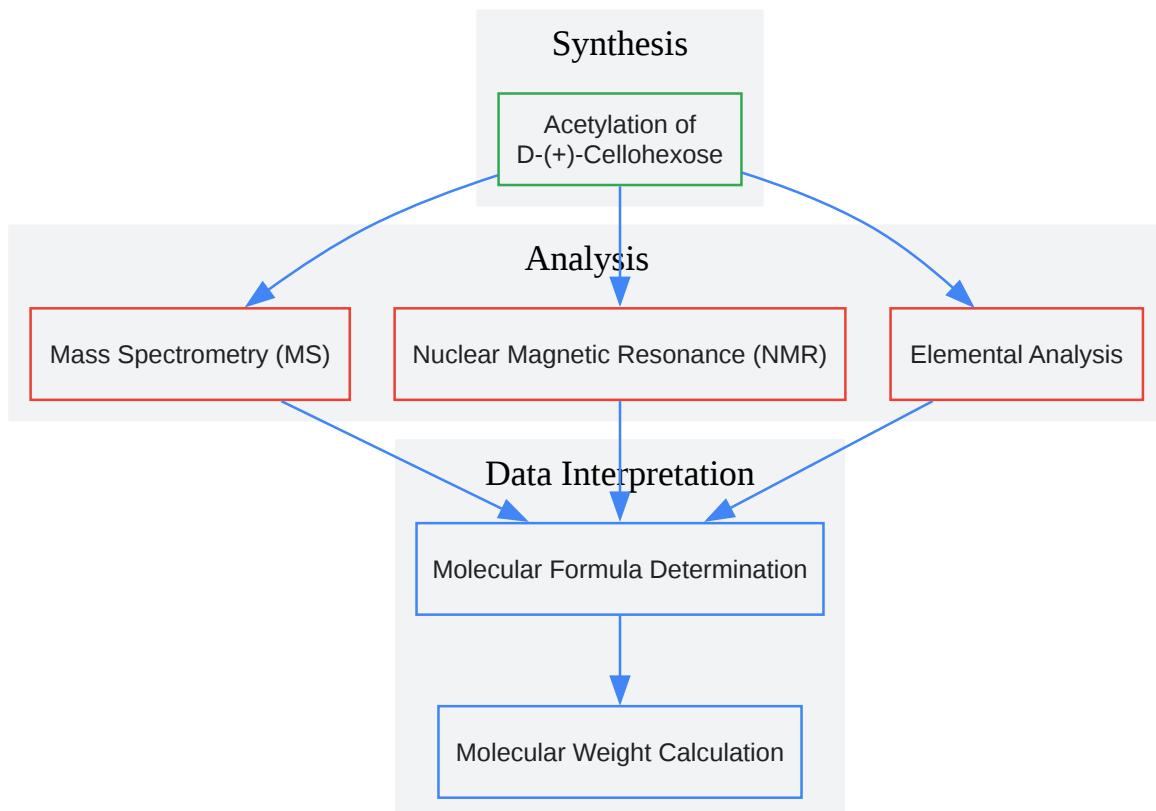
Compound	Molecular Formula	Molecular Weight (g/mol)
D-(+)-Cellohexose	C ₃₆ H ₆₂ O ₃₁	990.86
D-(+)-Cellohexose eicosaacetate	C ₇₆ H ₁₀₂ O ₅₁	1831.59

The molecular formula for D-(+)-Cellohexose, C₃₆H₆₂O₃₁, is derived from the linkage of six glucose monomers (C₆H₁₂O₆), with the corresponding loss of five water molecules during polymerization^{[1][2][3][4][5][6]}. The molecular weight of D-(+)-Cellohexose is approximately 990.86 g/mol ^{[1][4][6]}.

D-(+)-Cellohexose eicosaacetate is formed through the acetylation of D-(+)-Cellohexose. The term "eicosaacetate" indicates the addition of twenty acetyl groups. This process results in a molecular formula of C₇₆H₁₀₂O₅₁ and a molecular weight of approximately 1831.59 g/mol ^{[7][8][9][10][11]}.

Derivation of Molecular Formula and Weight

The transformation from D-(+)-Cellohexose to **D-(+)-Cellohexose eicosaacetate** involves the replacement of twenty hydroxyl (-OH) groups with acetyl (-OCOCH₃) groups. This chemical modification accounts for the change in the molecular formula and a significant increase in the molecular weight.


[Click to download full resolution via product page](#)

Chemical transformation from D-(+)-Cellohexose to its eicosaacetate derivative.

Experimental Methodologies

The determination of the molecular formula and weight of complex organic molecules like **D-(+)-Cellohexose eicosaacetate** typically involves a combination of analytical techniques.

Experimental Workflow for Molecular Characterization:

[Click to download full resolution via product page](#)

A generalized workflow for the characterization of D-(+)-Cellohexose eicosaacetate.

A detailed protocol for the acetylation of carbohydrates can be found in various scientific literature. Generally, the process involves reacting the carbohydrate with an acetylating agent, such as acetic anhydride, often in the presence of a catalyst^{[12][13][14][15][16]}. The resulting product is then purified and subjected to analysis.

- Mass Spectrometry (MS): This technique is paramount for determining the molecular weight of a compound with high accuracy by measuring the mass-to-charge ratio of its ions.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure of a molecule, confirming the presence of acetyl groups and the overall integrity of the cellohexose backbone.

- Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, oxygen) in the compound, which is used to empirically derive the molecular formula.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellohexaose Oligosaccharide | Megazyme [megazyme.com]
- 3. D-cellohexaose | C36H62O31 | CID 74539963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cellohexaose | 2478-35-5 [chemicalbook.com]
- 5. Cellohexaose | C36H62O31 | CID 168958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. bocsci.com [bocsci.com]
- 8. cdn.usbio.net [cdn.usbio.net]
- 9. D-Celohexose eicosaacetate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 10. D-(+)-Cellohexose Eicosaacetate | 355012-91-8 - Coompo [coompo.com]
- 11. biorbyt.com [biorbyt.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. tuhat.helsinki.fi [tuhat.helsinki.fi]
- 14. Frontiers | Acetylation of woody lignocellulose: significance and regulation [frontiersin.org]
- 15. [PDF] O-Acetylation of cellulose and monosaccharides using a zinc based ionic liquid | Semantic Scholar [semanticscholar.org]
- 16. frontiersin.org [frontiersin.org]

- To cite this document: BenchChem. [A Comprehensive Analysis of D-(+)-Cellohexose Eicosaacetate: Molecular Formula and Weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7796862#d-cellohexose-eicosaacetate-molecular-formula-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com